molecular formula C20H20N4O2S B11138702 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11138702
M. Wt: 380.5 g/mol
InChI Key: POQBQCZLWRSDIV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features both indole and thiazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The incorporation of a thiazole ring further enhances the compound’s potential for diverse biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. The indole and thiazole moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer, antiviral, and antimicrobial agent .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality .

Mechanism of Action

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H20N4O2S/c1-26-18-6-4-5-17-16(18)7-11-23(17)12-8-21-19(25)13-15-14-27-20(22-15)24-9-2-3-10-24/h2-7,9-11,14H,8,12-13H2,1H3,(H,21,25)

InChI Key

POQBQCZLWRSDIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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